4-formyl-N-(2H-tetrazol-5-yl)benzamide
Description
4-Formyl-N-(2H-tetrazol-5-yl)benzamide is a benzamide derivative characterized by a formyl group (-CHO) at the para position of the benzamide scaffold and a tetrazole ring at the amide nitrogen. The tetrazole moiety, a five-membered aromatic heterocycle containing four nitrogen atoms, confers unique electronic and steric properties, making the compound valuable in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between functionalized benzoic acids and tetrazole-containing amines, often mediated by carbodiimide-based reagents (e.g., EDC/HOBt) .
Key structural features:
- Formyl group: Enhances reactivity for nucleophilic additions (e.g., Schiff base formation).
- Tetrazole ring: Acts as a bioisostere for carboxylic acids, improving metabolic stability and bioavailability.
Properties
Molecular Formula |
C9H7N5O2 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
4-formyl-N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C9H7N5O2/c15-5-6-1-3-7(4-2-6)8(16)10-9-11-13-14-12-9/h1-5H,(H2,10,11,12,13,14,16) |
InChI Key |
QMFMFQSLBPZQFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NC2=NNN=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations in Benzamide Derivatives
The following table summarizes critical differences between 4-formyl-N-(2H-tetrazol-5-yl)benzamide and structurally related compounds:
Key Observations:
Tetrazole vs. Other Heterocycles :
- Tetrazole rings (as in the target compound) exhibit stronger hydrogen-bonding capacity compared to isoxazole or thiadiazole, enhancing interactions with biological targets .
- Thiadiazole and triazole derivatives (e.g., compounds in ) show broader antimicrobial activity but lower metabolic stability due to reduced resistance to oxidative degradation.
Formyl Group Reactivity :
- The formyl group in this compound enables facile derivatization (e.g., condensation with amines to form Schiff bases), unlike acetyl or sulfonyl groups in analogs .
Pharmacological Potential: Tetrazole-containing benzamides are prioritized in angiotensin II receptor antagonists (e.g., losartan analogs), whereas thiadiazole derivatives (e.g., ) are explored for kinase inhibition.
Yield and Efficiency:
Spectral and Physicochemical Properties
- The formyl proton in the target compound appears as a distinct singlet in ¹H-NMR, absent in analogs with acetyl or sulfonyl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
